11H-Benzo[a]carbazol-4-ol
Overview
Description
11H-Benzo[a]carbazol-4-ol is an aromatic heterocyclic compound with the molecular formula C16H11NO. It is a derivative of carbazole, featuring a fused tricyclic structure consisting of two benzene rings and a nitrogen-containing five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[a]carbazol-4-ol typically involves benzannulation strategies, which are methods to construct benzene rings fused to other ring systems. One common approach is the palladium-catalyzed reaction sequence, which includes an intermolecular amination followed by an intramolecular direct arylation . This method is highly regioselective and allows for the functionalization of the carbazole core.
Industrial Production Methods: Industrial production of this compound may involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate. This waste product is then processed to isolate carbazole derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 11H-Benzo[a]carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
11H-Benzo[a]carbazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11H-Benzo[a]carbazol-4-ol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure but without the hydroxyl group.
1,2-Benzcarbazole: A derivative of carbazole with a different substitution pattern.
11-Azachrysofluorene: Another carbazole derivative with a unique structure.
Uniqueness: 11H-Benzo[a]carbazol-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
11H-benzo[a]carbazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-15-7-3-5-12-11(15)8-9-13-10-4-1-2-6-14(10)17-16(12)13/h1-9,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGIEALKCFMLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479286 | |
Record name | 11H-Benzo[a]carbazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23682-01-1 | |
Record name | 11H-Benzo[a]carbazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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